Cas no 944926-50-5 (6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile)
6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-1-cyclobutyl-1H-indole-3-carbonitrile
- 6-bromo-1-cyclobutylindole-3-carbonitrile
- 6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile
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- MDL: MFCD10700148
- Inchi: 1S/C13H11BrN2/c14-10-4-5-12-9(7-15)8-16(13(12)6-10)11-2-1-3-11/h4-6,8,11H,1-3H2
- InChI Key: MWSJLZTZTZVUKH-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C#N)=CN(C=2C=1)C1CCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 317
- XLogP3: 3.2
- Topological Polar Surface Area: 28.7
6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 183542-2.500g |
6-Bromo-1H-indole-3-carbonitrile, 95% |
944926-50-5 | 95% | 2.500g |
$1486.00 | 2023-09-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750108-250mg |
6-Bromo-1-cyclobutyl-1h-indole-3-carbonitrile |
944926-50-5 | 98% | 250mg |
¥7344.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750108-1g |
6-Bromo-1-cyclobutyl-1h-indole-3-carbonitrile |
944926-50-5 | 98% | 1g |
¥16102.00 | 2024-04-24 |
6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile
Introduction to 6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile (CAS No. 944926-50-5)
6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile, identified by the CAS number 944926-50-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, a class of heterocyclic aromatic molecules known for their diverse biological activities and pharmaceutical applications. The presence of both bromine and cylobutyl substituents, along with a nitrile group at the 3-position, endows this molecule with unique chemical properties that make it a valuable scaffold for drug discovery and molecular research.
The indole core is a privileged structure in medicinal chemistry, frequently appearing in natural products and bioactive molecules. Its aromatic system can be modulated through various functionalization strategies to enhance binding affinity and selectivity towards biological targets. In particular, the bromo substituent at the 6-position of the indole ring introduces a reactive site for further chemical manipulation, such as cross-coupling reactions, which are widely employed in constructing complex molecular architectures. The cylobutyl group at the 1-position adds steric bulk and influences the conformational flexibility of the molecule, which can be critical for optimizing pharmacokinetic properties.
The nitrile group at the 3-position of 6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile serves as another key functional handle. Nitriles are versatile pharmacophores that can participate in various chemical transformations, including hydrolysis to carboxylic acids or reduction to amides, enabling the synthesis of diverse derivatives. This structural motif has been extensively explored in medicinal chemistry due to its ability to engage with biological targets through hydrogen bonding or salt bridge interactions.
Recent advancements in drug discovery have highlighted the importance of computationally efficient yet accurate molecular descriptors for virtual screening and lead optimization. The structural features of 6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile, such as its aromaticity, halogen content, and heterocyclic core, make it an attractive candidate for computational modeling studies. Researchers have leveraged quantum mechanical calculations and molecular dynamics simulations to understand its interactions with potential biological targets, such as enzymes and receptors involved in therapeutic pathways.
In particular, studies have demonstrated that indole derivatives exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. The brominated indoles have been shown to modulate signaling pathways by interacting with transcription factors and kinases. For instance, modifications at the 6-position can fine-tune binding affinity to proteins like STAT3 or MAPKs, which are implicated in tumor growth and progression. Similarly, the cylobutyl substitution can enhance metabolic stability by reducing susceptibility to enzymatic degradation.
The nitrile moiety in 6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile has been investigated for its role in enhancing drug-like properties. Nitriles are known to improve solubility in certain solvents while maintaining lipophilicity, a critical balance for oral bioavailability. Additionally, they can serve as prodrugs that release active pharmacophores under physiological conditions, offering a strategy to improve therapeutic efficacy.
Recent publications have reported novel synthetic routes for accessing derivatives of 6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile, emphasizing atom-economical and sustainable methodologies. Transition-metal-catalyzed cross-coupling reactions have been particularly useful for introducing diverse substituents at strategic positions within the indole scaffold. These approaches allow for rapid diversification of the compound library while maintaining high yields and selectivity.
The pharmacological profile of 6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile has been explored through both in vitro and in vivo studies. Initial assays have revealed potential activity against disease-relevant targets, prompting further investigation into its mechanism of action. Preclinical studies have focused on evaluating its safety profile and pharmacokinetic parameters to assess its suitability for therapeutic development.
The integration of machine learning models has accelerated the process of identifying promising derivatives from libraries like that based on 6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile. By training on known bioactive compounds, these models can predict new analogs with enhanced potency or selectivity. Such computational tools are particularly valuable in reducing experimental costs and shortening development timelines.
The versatility of 6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile as a building block extends beyond traditional pharmaceutical applications. Its structural features make it suitable for materials science research, particularly in designing organic semiconductors or luminescent materials where indole derivatives are known to exhibit interesting electronic properties.
In conclusion,6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile (CAS No. 944926-50-5) represents a structurally intriguing compound with significant potential in drug discovery and molecular research. Its unique combination of functional groups—bromine, cylobutyl substitution,and nitrile moiety—provides multiple opportunities for chemical manipulation and biological exploration. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound is poised to play a crucial role in developing next-generation therapeutics across multiple disease areas.
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